molecular formula C13H14O4 B1407415 trans-4-(2-Carboxycyclopropyl)benzoic acid ethyl ester CAS No. 1597426-80-6

trans-4-(2-Carboxycyclopropyl)benzoic acid ethyl ester

Cat. No. B1407415
CAS RN: 1597426-80-6
M. Wt: 234.25 g/mol
InChI Key: COQKZWJFVDJPHJ-UHFFFAOYSA-N
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Description

Trans-4-(2-Carboxycyclopropyl)benzoic acid ethyl ester is a chemical compound with the molecular formula C13H14O4 . It has a molecular weight of 234.25 g/mol .


Chemical Reactions Analysis

Esters, including trans-4-(2-Carboxycyclopropyl)benzoic acid ethyl ester, can undergo several types of reactions. They can undergo hydrolysis to form carboxylic acids, alcoholysis to form different esters, and aminolysis to form amides . Trans-esterification, the conversion of a carboxylic acid ester into a different carboxylic acid ester, can also occur when an ester is placed in a large excess of an alcohol along with the presence of either an acid or a base .

Scientific Research Applications

Ethylene Biosynthesis Research

This compound is structurally related to 1-Aminocyclopropane 1-Carboxylic Acid (ACC) , which is a precursor to the plant hormone ethylene . Research involving analogs of ACC, like the compound , can provide insights into the regulation of ethylene biosynthesis and its role in plant growth and stress responses.

Organic Synthesis

The cyclopropane ring present in this compound is a feature of interest in synthetic chemistry. It can be used in the synthesis of more complex molecules, potentially serving as a building block for pharmaceuticals or agrochemicals .

Material Science

Cyclopropane derivatives are known for their unique chemical properties, which can be exploited in material science, particularly in the development of novel polymers with specific characteristics such as increased durability or flexibility .

Medicinal Chemistry

Compounds with a cyclopropane moiety are often explored for their biological activity. This particular ester could be a precursor or an intermediate in the synthesis of compounds with potential therapeutic applications.

Agricultural Chemistry

As an analog to ACC, this compound could be used in agricultural research to study its effects on crop yield, fruit ripening, and stress resistance, given the pivotal role of ethylene in these processes .

Analytical Chemistry

In analytical chemistry, this compound can be used as a standard or reference material in chromatographic analysis to help identify and quantify similar compounds in various samples .

Environmental Chemistry

Research into the environmental fate of cyclopropane carboxylic acids can be important for understanding the biodegradation pathways and environmental impact of this class of compounds .

Chemical Education

Due to its interesting structure and reactivity, this compound can serve as a teaching aid in organic chemistry courses, demonstrating concepts such as resonance stabilization and nucleophilic substitution reactions .

Safety and Hazards

The safety and hazards associated with trans-4-(2-Carboxycyclopropyl)benzoic acid ethyl ester are not provided in the search results. For safety information, one would typically refer to the material safety data sheet (MSDS) provided by the manufacturer or supplier .

properties

IUPAC Name

2-(4-ethoxycarbonylphenyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O4/c1-2-17-13(16)9-5-3-8(4-6-9)10-7-11(10)12(14)15/h3-6,10-11H,2,7H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COQKZWJFVDJPHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2CC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-4-(2-Carboxycyclopropyl)benzoic acid ethyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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trans-4-(2-Carboxycyclopropyl)benzoic acid ethyl ester

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